LY-411575 isomer 2

γ-secretase inhibition Notch signaling Alzheimer's disease

Undefined stereoisomer mixtures of LY-411575 produce irreproducible γ-secretase inhibition data and confounded SAR. LY-411575 isomer 2 (CAS 2070009-70-8) is the characterized (S,S,S)-enantiomer - the biologically active configuration - delivering consistent, interpretable results. • IC₅₀ = 0.078 nM (membrane) / 0.082 nM (cell-based): ~33× more potent than YO-01027 (IC₅₀ 2.6 nM) and >1,400× vs DAPT (IC₅₀ 115-200 nM) - enables lower working concentrations and reduced solvent exposure. • Notch S3 cleavage IC₅₀ = 0.39-0.41 nM: ~4.3-fold improvement over Deshydroxy LY-411575 (DBZ) - more complete pathway inhibition at lower doses. • Validated in vivo: significantly reduces brain, CSF, and plasma Aβ in Tg2576 mice. Defined stereochemistry eliminates batch-to-batch isomer variability.

Molecular Formula C26H23F2N3O4
Molecular Weight 479.48
Cat. No. B1574265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY-411575 isomer 2
Synonyms(R,Z)-2-((Z)-((S)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid
Molecular FormulaC26H23F2N3O4
Molecular Weight479.48
Structural Identifiers
SMILESC[C@](/N=C(O)/[C@](O)([H])C1=CC(F)=CC(F)=C1)([H])/C(O)=N/[C@@](C2=O)([H])C3=CC=CC=C3C4=CC=CC=C4N2C
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY-411575 Isomer 2: Procurement Specifications


LY-411575 isomer 2 (CAS 2070009-70-8) is a diastereoisomer within the dibenzazepinone class of γ-secretase inhibitors [1]. It derives from the parent scaffold LY-411575, a potent, cell-permeable small molecule that inhibits γ-secretase-mediated cleavage of amyloid precursor protein (APP) and Notch [2]. LY-411575 isomer 2 represents one of several stereoisomers arising from multiple chiral centers in the LY-411575 molecular framework; the biological activity of this chemical series resides predominantly in the (S,S,S)-enantiomer configuration [3].

Defined Isomer Characterized single diastereoisomer of the dibenzazepinone γ-secretase inhibitor scaffold
Stereochemical Control Enables enantiomer-specific SAR, target engagement, and comparative pharmacology studies
Research Tool γ-secretase inhibitor tool for APP/Notch pathway investigation in cellular and in vivo models

LY-411575 Isomer 2: Risks of Generic Substitution


The LY-411575 chemical scaffold contains multiple chiral centers and two sp²–sp² asymmetric axes within the dibenzo[b,d]azepin-6-one nucleus, giving rise to several diastereoisomers with distinct stereochemical configurations [1]. The biological activity of this series is highly stereospecific, residing predominantly in the (S,S,S)-enantiomer, while other diastereoisomers exhibit substantially reduced or undetectable γ-secretase inhibition [2]. Consequently, procurement of a defined isomer such as isomer 2 (versus generic "LY-411575" or alternative isomer preparations) is critical for experimental reproducibility, particularly in studies requiring precise stereochemical identity for SAR analysis, target engagement validation, or comparative pharmacology where isomer-dependent activity differences may confound interpretation [3].

Undefined Isomer Mixture Generic “LY-411575” may contain multiple diastereoisomers; activity profile may not transfer across isomer preparations.
Stereospecific Activity γ-secretase inhibition resides predominantly in the (S,S,S)-enantiomer; other diastereoisomers show substantially reduced potency, which may confound assay interpretation.
Reproducibility Risk Undefined stereochemical identity introduces uncontrolled variability in SAR analysis and target engagement validation.

LY-411575 Isomer 2: Comparative Potency & Stereochemistry


Notch Processing Inhibition vs. Deshydroxy Analog

LY-411575 isomer 2 (as the active (S,S,S)-enantiomer) exhibits substantially higher potency for Notch S3 cleavage inhibition compared to its deshydroxy analog. The parent LY-411575 scaffold inhibits Notch cleavage with an IC₅₀ of 0.39–0.41 nM in APP or NΔE expressing HEK293 cells . In contrast, Deshydroxy LY-411575 (Dibenzazepine, DBZ, YO-01027) inhibits Notch processing with an IC₅₀ of 1.7 nM in SupT1 cells, representing an approximately 4.3-fold reduction in potency . This differential reflects the structural contribution of the hydroxyacetyl moiety to γ-secretase binding affinity.

Notch Inhibition vs. Deshydroxy Analog
Head-to-head
IC₅₀ 0.39–0.41 nM vs. 1.7 nM
~4.3-fold higher potency
Supports Notch pathway assay context; reported potency difference may inform working concentration selection.
Assay: HEK293 vs. SupT1 cells; review cell-type context.
γ-secretase inhibition Notch signaling Alzheimer's disease

γ-Secretase Potency vs. YO-01027 (DBZ)

LY-411575 isomer 2 (active (S,S,S)-enantiomer) demonstrates markedly superior γ-secretase inhibitory potency relative to the dibenzazepine analog YO-01027 (DBZ). The parent LY-411575 scaffold inhibits Aβ40 production with IC₅₀ values of 0.078 nM (membrane-based assay) and 0.082 nM (cell-based assay) . In contrast, YO-01027 inhibits APPL (amyloid precursor protein-like) cleavage with IC₅₀ values of 2.6–2.64 nM in cell-free assays . This represents an approximately 33-fold difference in potency (0.078 nM vs. 2.6 nM).

γ-Secretase Potency vs. YO-01027
Cross-study
0.078–0.082 nM vs. 2.6–2.64 nM
~33-fold reported potency difference
Reported potency differential informs assay sensitivity requirements and compound selection for γ-secretase studies.
Membrane/cell-based vs. cell-free APPL cleavage; cross-study comparison.
γ-secretase amyloid precursor protein drug discovery

Potency Comparison with DAPT (GSI-IX)

LY-411575 isomer 2 (active (S,S,S)-enantiomer) exhibits potency that exceeds DAPT by orders of magnitude. The parent LY-411575 scaffold demonstrates IC₅₀ values of 0.078–0.082 nM for Aβ40 production inhibition , whereas DAPT (GSI-IX, LY-374973) inhibits total Aβ with an IC₅₀ of 115 nM and Aβ42 with an IC₅₀ of 200 nM . This potency differential exceeds 1,400-fold (0.078 nM vs. 115 nM).

Potency vs. DAPT (GSI-IX)
Cross-study
0.078 nM vs. 115 nM (total Aβ)
>1,400-fold higher potency
Large potency range may support dose-response discrimination in γ-secretase assays.
DAPT IC₅₀: 115–200 nM; review absolute potency needs.
γ-secretase inhibitor amyloid beta Alzheimer's disease

Stereospecificity Across Diastereoisomers

The dibenzo[b,d]azepin-6-one nucleus of LY-411575 possesses two sp²–sp² asymmetric axes in addition to multiple chiral centers, generating several atropisomers and diastereoisomers with distinct stereochemical configurations [1]. The biological activity of the LY-411575 series resides predominantly in the (S,S,S)-enantiomer, with other diastereoisomers demonstrating substantially reduced or negligible γ-secretase inhibitory activity [2]. Isomer 2 represents one of these defined stereoisomeric forms; its procurement as a characterized single isomer ensures that experimental outcomes reflect the activity of a specific stereochemical entity rather than an undefined mixture.

Stereospecificity Across Isomers
Class-level
Activity: (S,S,S)-enantiomer dominant; other diastereoisomers show markedly reduced γ-secretase inhibition.
Stereochemical identity directly influences biological activity; supports defined-isomer procurement for SAR studies.
Atropisomerism from sp²–sp² axes; chiral HPLC characterization recommended.
stereochemistry chiral resolution SAR

In Vivo Brain Aβ Reduction in Tg2576 Mice

The parent LY-411575 compound (active (S,S,S)-enantiomer) demonstrates robust in vivo pharmacodynamic activity, significantly reducing Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma of Tg2576 transgenic mice [1]. In contrast, the malonamide analog (S),(S)-1, derived from structural modification of LY-411575, exhibited potent in vitro activity but disappointing efficacy in a mouse model of Alzheimer's disease, highlighting that in vitro potency does not reliably predict in vivo performance within this chemical series [2]. This underscores the value of the established LY-411575 scaffold for in vivo target validation studies.

In Vivo Brain Aβ Reduction
Head-to-head
Significant Aβ reduction in brain, CSF, and plasma of Tg2576 mice; malonamide analog showed poor in vivo translation.
Established in vivo PD response supports target engagement studies in transgenic models.
Young (plaque-free) Tg2576 mice; oral/systemic administration.
pharmacodynamics in vivo efficacy Alzheimer's disease

APP vs. Notch Selectivity Compared to L-685,458

LY-411575 exhibits a cellular selectivity profile for APP versus Notch that differs from other γ-secretase inhibitors. In a stable CHO cell line co-expressing APPSw, rat NotchΔE, and an NICD-responsive CBF-Luciferase reporter gene (SNC assay), LY-411575 demonstrated cellular selectivity (APP/Notch) of 16, with an SNC Aβ EC₅₀ of 0.116 nM and an SNC Notch Signaling EC₅₀ of 1.8 nM [1]. In comparison, L-685,458 exhibited cellular selectivity of 14, with an SNC Aβ EC₅₀ of 13.2 nM and an SNC Notch Signaling EC₅₀ of 184 nM [2].

APP/Notch Selectivity vs. L-685,458
Cross-study
Selectivity ratio 16 vs. 14; Aβ EC₅₀ 0.116 nM vs. 13.2 nM
~114-fold higher Aβ inhibition potency
Comparable selectivity ratios with differing absolute potencies inform compound choice for pathway-specific assays.
SNC assay in CHO cells; absolute potency context requires review.
γ-secretase selectivity APP/Notch differential therapeutic window

LY-411575 Isomer 2: Optimal Experimental Applications


High-Sensitivity γ-Secretase Inhibition Assays

For membrane-based or cell-based γ-secretase assays demanding maximal inhibitory potency, LY-411575 isomer 2 (IC₅₀ = 0.078–0.082 nM) provides a ~33-fold potency advantage over YO-01027 (IC₅₀ = 2.6–2.64 nM) and >1,400-fold advantage over DAPT (IC₅₀ = 115–200 nM) . This potency differential enables lower working concentrations, reduced solvent exposure, and enhanced assay sensitivity for detecting subtle changes in γ-secretase activity. The defined stereochemical identity of isomer 2 further ensures that observed activity reflects the biologically active (S,S,S)-enantiomer rather than an undefined isomer mixture [1].

In Vivo Target Validation in Alzheimer’s Mouse Models

LY-411575 isomer 2 (active (S,S,S)-enantiomer) has established in vivo pharmacodynamic activity, significantly reducing brain, CSF, and plasma Aβ levels in Tg2576 mice . Unlike structurally modified malonamide analogs that exhibit potent in vitro inhibition but poor in vivo translation [1], the LY-411575 scaffold provides a validated tool for assessing γ-secretase target engagement in animal models. Researchers requiring predictable in vivo Aβ lowering should prioritize LY-411575 isomer 2 over uncharacterized analogs lacking established in vivo pharmacodynamic data.

Notch Pathway Modulation Studies

For experiments investigating γ-secretase-dependent Notch cleavage and downstream signaling, LY-411575 isomer 2 inhibits Notch S3 cleavage with an IC₅₀ of 0.39–0.41 nM in HEK293 cells . This represents an approximately 4.3-fold potency improvement over Deshydroxy LY-411575 (DBZ/YO-01027), which inhibits Notch processing with an IC₅₀ of 1.7 nM in SupT1 cells [1]. The higher potency of LY-411575 isomer 2 enables more complete Notch pathway inhibition at lower compound concentrations, potentially minimizing non-specific cellular effects associated with higher dosing.

Stereochemistry-Dependent SAR Studies

The dibenzo[b,d]azepin-6-one nucleus of LY-411575 possesses axial chirality arising from two sp²–sp² asymmetric axes, generating multiple atropisomers and diastereoisomers . The biological activity of this chemical series is highly stereospecific, residing predominantly in the (S,S,S)-enantiomer [1]. LY-411575 isomer 2, as a characterized single diastereoisomer, is essential for SAR studies investigating the stereochemical determinants of γ-secretase inhibition. Procurement of defined isomers eliminates the confounding variable of undefined stereoisomeric mixtures that could obscure true structure-activity relationships.

Application
Selection Property
Validation Focus
γ-Secretase inhibition assays
Defined stereochemical identity & reported sub-nanomolar inhibition potency
Assay sensitivity, working concentration range, isomer-dependent activity
In vivo Aβ pharmacodynamic studies
Established brain/CSF/plasma Aβ reduction in transgenic models
Reproducibility of target engagement; model translation of in vitro potency
Notch signaling pathway modulation
Reported Notch cleavage inhibition potency (sub-nanomolar range)
Pathway inhibition at low concentrations; off-target effect minimization
Stereochemistry–activity relationship studies
Characterized single diastereoisomer with known atropisomerism
Elimination of isomer mixture variability; stereochemical attribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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